Dilinoleic acid
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Overview
Description
Dilinoleic acid is a dimerized fatty acid derived from linoleic acid, which is a polyunsaturated omega-6 fatty acid. It is a colorless oil that is prepared from edible fats and oils. This compound consists of two units of linoleic acid linked together. It is commonly used in cosmetics and personal care products as a skin conditioning agent and surfactant .
Preparation Methods
Dilinoleic acid is obtained by the polymerization of linoleic acid. The process involves the dimerization of linoleic acid, which can be achieved through various methods, including thermal and catalytic processes. Industrial production methods typically involve the use of high temperatures and specific catalysts to facilitate the dimerization reaction . The resulting product is then purified to obtain high-purity this compound.
Chemical Reactions Analysis
Dilinoleic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common reagents used in oxidation reactions include oxygen and peroxides.
Reduction: Reduction of this compound can lead to the formation of saturated fatty acids. Hydrogen gas and metal catalysts are typically used in these reactions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and acids.
Polymerization: this compound can be polymerized to form polyesters and other polymeric materials.
Scientific Research Applications
Dilinoleic acid has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various polymers, including polyesters and polyamides.
Biology: this compound is studied for its role in cell membrane structure and function. It is also used in the formulation of lipid-based drug delivery systems.
Medicine: Research is being conducted on the potential therapeutic effects of this compound and its derivatives in treating inflammatory conditions and skin disorders.
Mechanism of Action
The mechanism of action of dilinoleic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipids that regulate various cellular processes. This compound and its derivatives can modulate the activity of transcription factors, such as NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family .
Comparison with Similar Compounds
Dilinoleic acid is unique due to its dimerized structure, which imparts distinct physical and chemical properties compared to its monomer, linoleic acid. Similar compounds include:
Linoleic acid: A monomeric form with two double bonds, commonly found in vegetable oils.
Trilinoleic acid: A trimerized form of linoleic acid with three units linked together.
Oleic acid: A monounsaturated fatty acid with one double bond, commonly found in olive oil.
This compound’s unique dimerized structure makes it particularly useful in applications requiring enhanced stability and specific functional properties.
Properties
CAS No. |
47818-40-6 |
---|---|
Molecular Formula |
(C18H32O2)2 C36H64O4 |
Molecular Weight |
560.9 g/mol |
IUPAC Name |
10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid |
InChI |
InChI=1S/C36H64O4/c1-3-5-7-17-23-31-29-30-32(24-18-13-12-16-22-28-36(39)40)34(33(31)25-19-8-6-4-2)26-20-14-10-9-11-15-21-27-35(37)38/h20,26,29-34H,3-19,21-25,27-28H2,1-2H3,(H,37,38)(H,39,40) |
InChI Key |
CIRMGZKUSBCWRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)O)CCCCCCCC(=O)O |
Origin of Product |
United States |
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